molecular formula C7H5N3O4 B12874653 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid

7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B12874653
M. Wt: 195.13 g/mol
InChI Key: BROIPGVSSLJRKA-UHFFFAOYSA-N
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Description

7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is part of the oxazolo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide-dimethyl acetal, leading to the formation of an intermediate, which undergoes further reactions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds with potentially different activities.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and ammonium acetate . Reaction conditions often involve the use of solvents like ethanol and acetic acid, with temperatures carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield various thiazole and pyridine derivatives .

Scientific Research Applications

7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid apart is its specific substitution pattern and the presence of both amino and carboxylic acid functional groups

Properties

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

7-amino-5-oxo-4H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O4/c8-3-2(7(12)13)6(11)10-5-4(3)14-1-9-5/h1H,(H,12,13)(H3,8,10,11)

InChI Key

BROIPGVSSLJRKA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(O1)C(=C(C(=O)N2)C(=O)O)N

Origin of Product

United States

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